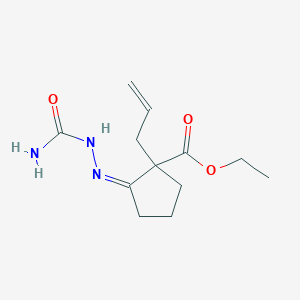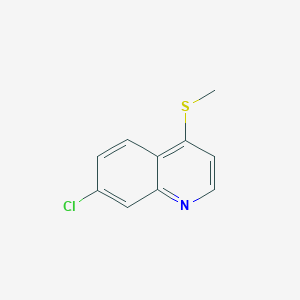
7-Chloro-4-methylsulfanylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-methylsulfanylquinoline is a quinoline derivative known for its significant biological and chemical properties. Quinolines are nitrogen-based heterocyclic aromatic compounds that have been widely studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylsulfanylquinoline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with thiols under basic conditions to introduce the methylsulfanyl group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions: 7-Chloro-4-methylsulfanylquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro group at the 7-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-Chloro-4-methylsulfanylquinoline has been extensively studied for its applications in various fields:
作用机制
The mechanism of action of 7-Chloro-4-methylsulfanylquinoline involves its interaction with various molecular targets. In antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. In cancer cells, it may induce apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function .
相似化合物的比较
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-hydroxyquinoline: Exhibits antimicrobial properties.
7-Chloro-4-methoxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Chloro-4-methylsulfanylquinoline stands out due to its unique combination of a chloro and methylsulfanyl group, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
5453-90-7 |
|---|---|
分子式 |
C10H8ClNS |
分子量 |
209.70 g/mol |
IUPAC 名称 |
7-chloro-4-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8ClNS/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 |
InChI 键 |
OARUTHXOENJFGL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2C=CC(=CC2=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


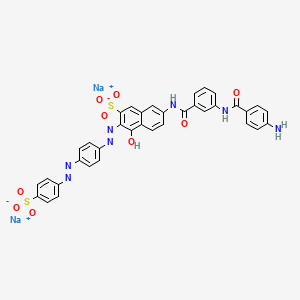
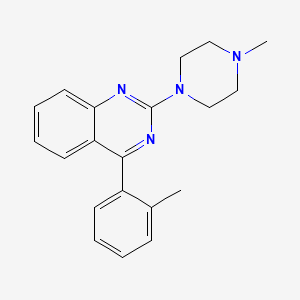

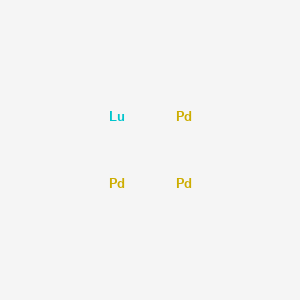

![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
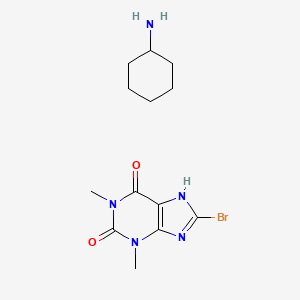
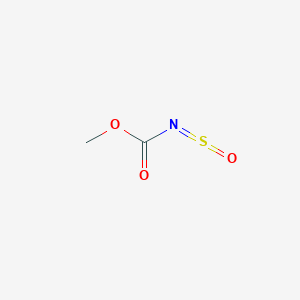
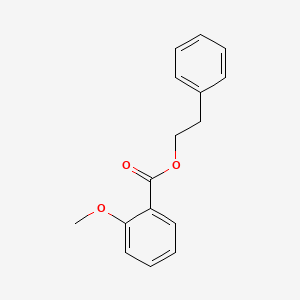
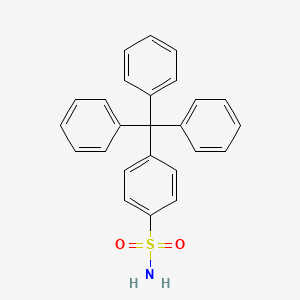
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)

